1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrano-thieno-pyridine core fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a thieno-pyridine derivative with a morpholine ring under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activity .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **1-Amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl](1-piperidinyl)methanone
- **1-Amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d][1,2]thiazolo[5,4-b]pyridin-4-ium
Uniqueness
The uniqueness of 1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the pyrano-thieno-pyridine core with the morpholine ring provides a versatile scaffold for the development of new compounds with enhanced activity and selectivity.
Properties
Molecular Formula |
C17H21N3O4S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C17H21N3O4S/c1-17(2)7-9-10(8-24-17)14(20-3-5-23-6-4-20)19-15-11(9)12(18)13(25-15)16(21)22/h3-8,18H2,1-2H3,(H,21,22) |
InChI Key |
KQYOEPMBGKNTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C(=C(S3)C(=O)O)N)N4CCOCC4)C |
Origin of Product |
United States |
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